
Benzoic acid, 3,5-dichloro-4-(isopropoxy)-, hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3,5-dichloro-4-(isopropoxy)-, hydrazide is an organic compound with a complex structure that includes a benzoic acid core substituted with dichloro and isopropoxy groups, and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-dichloro-4-(isopropoxy)-, hydrazide typically involves multiple steps. One common method starts with the chlorination of benzoic acid to introduce the dichloro groups. This is followed by the introduction of the isopropoxy group through an etherification reaction. Finally, the hydrazide group is introduced via a reaction with hydrazine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of catalysts and specific reaction conditions such as temperature and pressure are critical to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,5-dichloro-4-(isopropoxy)-, hydrazide can undergo various chemical reactions including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: This can result in the formation of amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce amines.
Scientific Research Applications
Benzoic acid, 3,5-dichloro-4-(isopropoxy)-, hydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 3,5-dichloro-4-(isopropoxy)-, hydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazide group can form hydrogen bonds or covalent bonds with active sites, leading to inhibition or activation of the target. The dichloro and isopropoxy groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3,5-dichloro-4-hydroxy-: Similar structure but with a hydroxy group instead of an isopropoxy group.
Benzoic acid, 3,5-dichloro-4-methoxy-: Similar structure but with a methoxy group instead of an isopropoxy group.
Benzoic acid, 3,5-dichloro-4-ethoxy-: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness
The uniqueness of benzoic acid, 3,5-dichloro-4-(isopropoxy)-, hydrazide lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. The isopropoxy group provides steric hindrance and electronic effects that can influence the compound’s reactivity and interactions with biological targets.
Properties
CAS No. |
23964-34-3 |
|---|---|
Molecular Formula |
C10H12Cl2N2O2 |
Molecular Weight |
263.12 g/mol |
IUPAC Name |
3,5-dichloro-4-propan-2-yloxybenzohydrazide |
InChI |
InChI=1S/C10H12Cl2N2O2/c1-5(2)16-9-7(11)3-6(4-8(9)12)10(15)14-13/h3-5H,13H2,1-2H3,(H,14,15) |
InChI Key |
HISYRKJQRPVLCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Cl)C(=O)NN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


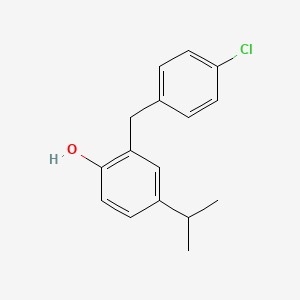
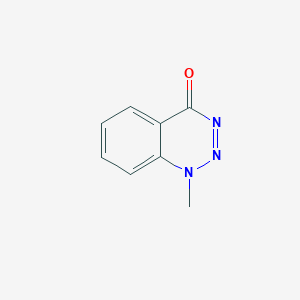
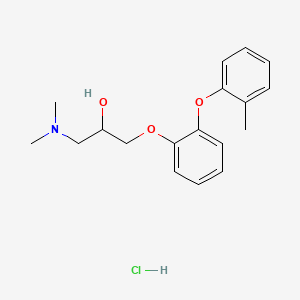
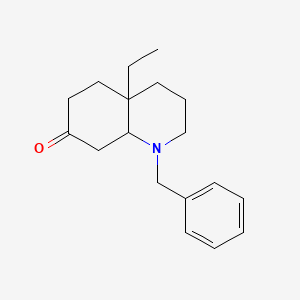
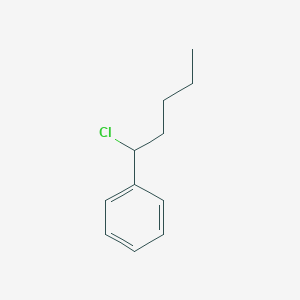
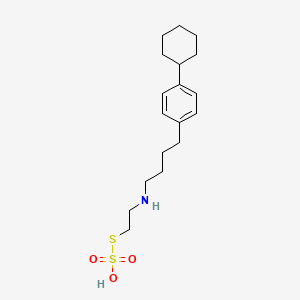

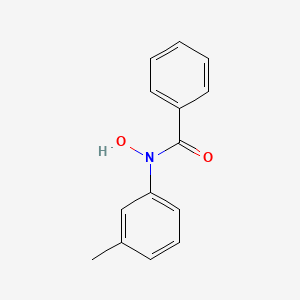
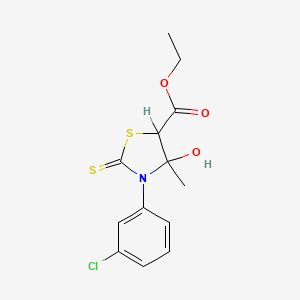

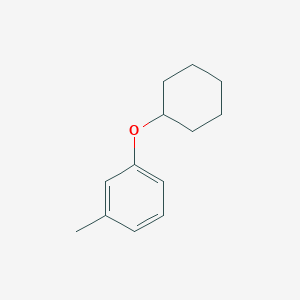

![8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B14703533.png)
![3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine](/img/structure/B14703534.png)
